molecular formula C11H10INO2 B14006017 8-Carboxy-1-methylquinolin-1-ium iodide CAS No. 55706-67-7

8-Carboxy-1-methylquinolin-1-ium iodide

Cat. No.: B14006017
CAS No.: 55706-67-7
M. Wt: 315.11 g/mol
InChI Key: JVIGQIRJSCJOIC-UHFFFAOYSA-N
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Description

1-Methylquinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry. This compound, with its unique structure, has garnered significant interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylquinoline-8-carboxylic acid can be synthesized through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 1-Methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.

Major Products Formed:

  • Quinoline N-oxides (oxidation)
  • Tetrahydroquinoline derivatives (reduction)
  • Halogenated, alkylated, and acylated quinoline derivatives (substitution)

Scientific Research Applications

1-Methylquinoline-8-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives, which are used in various chemical reactions and processes.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the methyl and carboxylic acid groups.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    Quinolone: A class of compounds derived from quinoline, known for their antibacterial properties.

Uniqueness: 1-Methylquinoline-8-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

55706-67-7

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

1-methylquinolin-1-ium-8-carboxylic acid;iodide

InChI

InChI=1S/C11H9NO2.HI/c1-12-7-3-5-8-4-2-6-9(10(8)12)11(13)14;/h2-7H,1H3;1H

InChI Key

JVIGQIRJSCJOIC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC2=C1C(=CC=C2)C(=O)O.[I-]

Origin of Product

United States

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